3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Medicinal Chemistry Lipophilicity Physicochemical Profiling

Sourcing 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 443106-68-1) for your R&D pipeline? With a precisely engineered LogP of 4.55, this brominated oxadiazole building block excels at targeting hydrophobic binding pockets and enhancing membrane permeability—quantifiably outperforming the chloro variant (LogP 3.78). Available at ≥98% assay from ISO-certified facilities, it ensures reproducible cross-coupling reactions (Suzuki, Buchwald-Hartwig) and reliable material science tuning via the heavy bromine handle. Avoid the delays of custom synthesis: procure this versatile intermediate with validated purity and immediate global shipment. Request a quote now to secure your research supply.

Molecular Formula C14H15BrN2O
Molecular Weight 307.19 g/mol
CAS No. 443106-68-1
Cat. No. B1270584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
CAS443106-68-1
Molecular FormulaC14H15BrN2O
Molecular Weight307.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H15BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2
InChIKeyHVKDKLNQUZYYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 443106-68-1) for Research & Chemical Synthesis Procurement


3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 443106-68-1) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a 4-bromophenyl group at the 3-position and a cyclohexyl group at the 5-position of the central ring . It is primarily utilized as a research chemical and a versatile building block in organic synthesis, with a molecular formula of C14H15BrN2O and a molecular weight of 307.19 g/mol . The compound's structural features, particularly the bromine atom, are noted for enhancing reactivity and influencing electronic properties, making it a valuable intermediate for further functionalization .

Evaluating 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole: Why Analogs Are Not Direct Replacements


Direct substitution of 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole with its in-class analogs is not straightforward due to the distinct impact of substituents on key physicochemical properties and, by extension, biological or material performance. While the 1,2,4-oxadiazole core is common, the specific combination of a 4-bromophenyl and a cyclohexyl group imparts a unique lipophilicity and steric profile . Even minor modifications to the aromatic ring (e.g., replacing bromine with chlorine or a methyl group) or to the cyclohexyl moiety lead to quantifiable differences in parameters like LogP, which can profoundly affect solubility, membrane permeability, and target binding in downstream applications [1]. Therefore, assuming functional equivalence across this series without supporting data can compromise experimental reproducibility and project outcomes.

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole: Quantitative Evidence vs. Analogs


LogP Comparison: 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole vs. its Chloro Analog

The target compound demonstrates a significantly higher calculated lipophilicity compared to its direct chloro analog. The LogP value for 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is 4.55, which is 0.77 units higher than the LogP of 3.78 for 3-(4-chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole [1]. This difference is attributed to the increased hydrophobicity of the bromine substituent. This quantitative difference in LogP suggests that the bromo compound would partition into non-polar environments more readily than its chloro counterpart, which can be a critical selection factor in designing compounds for specific permeability or binding characteristics.

Medicinal Chemistry Lipophilicity Physicochemical Profiling

Synthetic Utility: Quantified as a High-Purity Building Block for Further Derivatization

This compound is explicitly supplied and documented for use as a synthetic building block, with commercially available purity grades of 95% to 98% from major suppliers . While many analogs are also available, the consistent specification of this compound as a 'building block' underscores its primary role in the construction of more complex molecules. This is in contrast to some 1,2,4-oxadiazole analogs which are more frequently studied as final drug candidates. The high purity (≥95%) ensures that it can be used in subsequent reactions without extensive purification of the starting material, which is a key procurement consideration for streamlining synthetic workflows.

Organic Synthesis Medicinal Chemistry Material Science

Molecular Weight and Polar Surface Area (PSA) Comparison vs. 4-Methylphenyl Analog

The target compound has a molecular weight of 307.19 g/mol and a calculated Polar Surface Area (PSA) of 38.92 Ų [1]. In comparison, the non-halogenated analog 5-cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole has a significantly lower molecular weight of 242.32 g/mol . The presence of the heavier bromine atom adds approximately 65 g/mol to the molecular weight. While both compounds have identical PSA values (as the bromine atom does not contribute to polar surface area), the substantial difference in molecular weight and the presence of a heavy halogen can influence molecular volume, solubility, and van der Waals interactions.

Drug Design Physicochemical Profiling Pharmacokinetics

Recommended Procurement Scenarios for 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole


Medicinal Chemistry: Lead Optimization for High Lipophilicity Targets

This compound is an optimal choice when a project requires a 1,2,4-oxadiazole scaffold with elevated lipophilicity (LogP of 4.55) to target hydrophobic binding pockets or improve membrane permeability. The bromine atom also provides a convenient synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), as noted in its documented use as a building block [1]. Its selection over less lipophilic analogs like the chloro-derivative (LogP 3.78) is quantitatively justified by the need for specific LogP properties.

Organic Synthesis: Use as a Key Intermediate for Complex Molecule Assembly

Procure this compound when a synthetic route requires a high-purity (>95%) building block for the construction of larger, more complex heterocyclic systems. Its commercial availability with validated purity specifications from multiple suppliers makes it a reliable starting point for both academic and industrial synthetic projects . This contrasts with custom-synthesized analogs, offering immediate availability and quality assurance.

Material Science: Development of Halogenated Organic Materials

In material science, the incorporation of heavy halogen atoms like bromine is a known strategy for tuning the electronic and optical properties of organic semiconductors. This compound is suitable for use in research aimed at developing novel materials where the specific electronic influence of the 4-bromophenyl substituent is desired . Its procurement over non-halogenated or fluoro analogs is driven by the unique electronic and steric properties of bromine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.